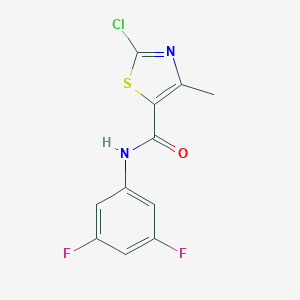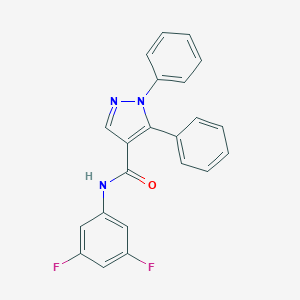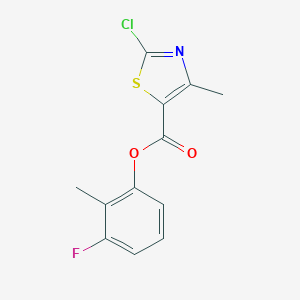![molecular formula C18H13F3N4S B287438 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TTZ, is a chemical compound that has gained significant attention in the field of materials science due to its unique electronic and optical properties. It belongs to the family of thiadiazole-based organic semiconductors and has been extensively studied for its potential applications in organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic photovoltaics.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is believed to involve the formation of charge transfer complexes between the molecule and the surrounding environment. This charge transfer process is thought to be responsible for the unique electronic and optical properties of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Advantages and Limitations for Lab Experiments
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments, including its high charge carrier mobility, good stability, and low energy bandgap. However, its synthesis can be challenging, and it may not be suitable for certain applications due to its relatively low solubility in common organic solvents.
Future Directions
There are several potential future directions for research on 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in organic electronic devices. Finally, there is a need for more comprehensive studies on the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Synthesis Methods
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. One of the most commonly used methods involves the reaction of 3,5-dimethylphenylboronic acid, 3-(trifluoromethyl)phenylboronic acid, and 4-amino-1,2,4-triazole in the presence of a palladium catalyst and a base. The resulting product is then treated with sulfur and phosphorus pentoxide to yield 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Scientific Research Applications
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in organic electronic devices. It has been shown to exhibit high charge carrier mobility, good stability, and low energy bandgap, making it a promising candidate for use in organic field-effect transistors and organic photovoltaics. Additionally, 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have excellent optical properties, including high absorption coefficients and good fluorescence quantum yields, making it a potential material for use in organic light-emitting diodes.
properties
Product Name |
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C18H13F3N4S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-11(2)8-13(7-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-14(9-12)18(19,20)21/h3-9H,1-2H3 |
InChI Key |
FIVYKRXFPDOIEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)






![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)

